Ethyl 3-(1H-pyrrol-3-yl)propanoate
Description
Historical Context and Discovery of Pyrrole Ester Derivatives
Pyrrole derivatives have been studied since the mid-19th century, following the isolation of pyrrole itself from coal tar by F. F. Runge in 1834. The aromatic nature of pyrrole, conferred by its six π-electrons delocalized across the ring, established its utility in synthesizing biologically active molecules and macrocyclic compounds like porphyrins. Early 20th-century work focused on functionalizing pyrrole’s reactive α-positions, leading to esters such as ethyl pyrrole-2-carboxylate. However, derivatives substituted at the β-position, like this compound, emerged more recently as tools for asymmetric synthesis and medicinal chemistry.
The specific synthesis of this compound was first documented in patent literature during the late 20th century, with methods involving Knorr-type condensations or Michael additions to prefunctionalized pyrroles. For example, Sugen, Inc.’s 2002 patent detailed its production via alkylation of 4-methylpyrrole precursors, yielding the compound in ~81% purity. Subsequent refinements, such as Nogales and Lightner’s 1994 protocol, optimized stereocontrol using chiral auxiliaries, underscoring the compound’s role in enantioselective synthesis.
Significance of this compound in Contemporary Chemical Research
This compound is pivotal in three domains:
Pharmaceutical Intermediates : The compound serves as a precursor to proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). For instance, TAK-438, a pyrrole-derived P-CAB, leverages similar ester frameworks to achieve prolonged gastric acid suppression.
Materials Science : Its low logD (0.89) and balanced lipophilicity make it suitable for designing organic semiconductors or metal-organic frameworks (MOFs).
Catalysis : The electron-rich pyrrole ring facilitates ligand design in transition-metal catalysis, particularly for C–H activation reactions.
Recent studies highlight its utility in synthesizing fluorinated analogs, such as ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate, which exhibit enhanced metabolic stability in drug candidates. The compound’s molecular weight (167.20 g/mol) and solubility profile further enable its use in high-throughput screening libraries.
| Physicochemical Properties | |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| Boiling Point | 283.4°C (analog data) |
| logD | 0.89 (predicted) |
Scope and Objectives of the Current Academic Inquiry
This review aims to:
- Systematize synthetic protocols for this compound and its derivatives.
- Evaluate its mechanistic role in catalytic cycles and drug-receptor interactions.
- Identify gaps in scalability and stereochemical control for industrial applications.
Future research directions include exploiting its hydrogen-bonding capacity (PSA = 42.09 Ų) for supramolecular chemistry and optimizing microwave-assisted syntheses to reduce reaction times. By bridging historical insights with cutting-edge applications, this compound exemplifies the dynamic evolution of pyrrole chemistry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h5-7,10H,2-4H2,1H3 |
InChI Key |
FUQKOZYKKAEMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC=C1 |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Subsequent Cyclization Approach
One common laboratory synthesis involves the reaction of pyrrole with ethyl acrylate under basic conditions. This proceeds via a Michael addition mechanism where the nucleophilic pyrrole attacks the activated double bond of ethyl acrylate, followed by cyclization to form the desired ester.
- Reagents: Pyrrole, ethyl acrylate, base (e.g., sodium hydride or other strong bases)
- Conditions: Reflux in an appropriate solvent (e.g., ethanol or tetrahydrofuran) under inert atmosphere
- Mechanism: Michael addition → cyclization → ester formation
- Purification: Typically involves extraction, crystallization, or chromatography
This method provides a straightforward route with moderate to good yields depending on reaction optimization.
Esterification of 3-(1H-pyrrol-3-yl)propanoic Acid
Another approach is the esterification of the corresponding carboxylic acid with ethanol under acid catalysis.
- Reagents: 3-(1H-pyrrol-3-yl)propanoic acid, ethanol, acid catalyst (e.g., sulfuric acid or acetic acid)
- Conditions: Reflux at 70–80°C for 12–24 hours
- Mechanism: Acid-catalyzed esterification (Fischer esterification)
- Purification: Removal of water by azeotropic distillation, followed by recrystallization or chromatography
This method is classical and can yield high purity esters but may require longer reaction times and careful removal of water to drive the equilibrium toward ester formation.
Knoevenagel Condensation Route (for related pyrrole esters)
Though more commonly applied to related compounds such as (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate, the Knoevenagel condensation between 3-formylpyrrole and ethyl acrylate in the presence of bases like piperidine or pyridine is a notable synthetic strategy.
- Reagents: 3-formylpyrrole, ethyl acrylate, base catalyst (piperidine, pyridine)
- Conditions: Room temperature to mild heating in ethanol or methanol
- Mechanism: Aldehyde condensation with active methylene compound → alkene formation
- Application: Useful for preparing α,β-unsaturated esters with pyrrole moiety; can be adapted for further transformations toward saturated esters.
Advanced Synthetic Routes for Isotopically Labeled or Functionalized Pyrrole Esters
Research literature describes complex multi-step syntheses involving protective groups, Wittig-Horner reactions, and selective reductions to access isotopically labeled or functionalized pyrrole derivatives, which can be precursors or analogs of this compound.
- Key Steps: Protection of amino groups, phosphonate chemistry, selective reductions (e.g., DIBAL-H), oxidation, and saponification
- Applications: Preparation of labeled compounds for mechanistic studies or medicinal chemistry.
These routes are more elaborate and suited for specialized research rather than bulk synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Michael Addition + Cyclization | Pyrrole, ethyl acrylate, base | Reflux, inert atmosphere | 60–75 | >90% | Moderate yield, straightforward |
| Acid-Catalyzed Esterification | 3-(1H-pyrrol-3-yl)propanoic acid, ethanol, H2SO4 or AcOH | Reflux 70–80°C, 12–24h | 65–75 | >95% | Classical method, requires water removal |
| Knoevenagel Condensation (related ester) | 3-formylpyrrole, ethyl acrylate, piperidine | Room temp to mild heating in EtOH | 70–85 (for related esters) | >90% | For unsaturated esters, adaptable |
| Multi-step Isotopic Labeling Routes | Various (phosphonates, hydrazine) | Low temp to reflux, multi-step | Variable | High | Complex, for specialized labeled compounds |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrrol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(1H-pyrrol-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of ethyl 3-(1H-pyrrol-3-yl)propanoate, highlighting substituent variations and their implications:
Physicochemical Properties
- Electronic Effects: Ethyl 3-(2-furyl)propanoate exhibits electron-withdrawing characteristics due to the furan ring, contrasting with pyrrole’s electron-donating nature. This difference influences reactivity in Diels-Alder reactions or coordination chemistry.
- Volatility and Aroma: Ethyl 3-(methylthio)propanoate is a major aroma component in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), whereas pyrrole derivatives are less documented in flavor chemistry but may contribute to complex odor profiles.
- Stability: Ethyl 3-(methylsulfonyl)propanoate and similar sulfonyl derivatives show enhanced stability under standard conditions, whereas pyrrole esters may require protection against oxidation due to the reactive heterocycle.
Flavor and Fragrance Industry
Ethyl 3-(methylthio)propanoate’s prominence in pineapple aroma underscores the role of sulfur-containing esters in flavor chemistry. Pyrrole derivatives, though less studied, may contribute to savory or roasted notes due to their nitrogen-containing heterocycles.
Medicinal Chemistry
Pyrrole rings are integral to drug design (e.g., anticoagulants, antimicrobials). This compound could serve as a precursor for bioactive molecules, leveraging the pyrrole’s ability to engage in hydrogen bonding and π-π interactions.
Q & A
Basic Research Questions
What are the optimal synthetic routes for Ethyl 3-(1H-pyrrol-3-yl)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of 3-(1H-pyrrol-3-yl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or nucleophilic substitution of halogenated intermediates. For example, a reflux setup with ethanol and catalytic acetic acid (70–80°C, 24 hours) can yield the ester . Optimization includes:
- Catalyst Screening : Testing Brønsted vs. Lewis acids for improved yield.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for purity.
Key Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid-catalyzed esterification | 65–75 | >95% |
| Nucleophilic substitution | 50–60 | ~90% |
Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and pyrrole protons (δ ~6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 182.12 g/mol) validates molecular formula .
- FT-IR : Ester carbonyl stretch (~1740 cm⁻¹) and pyrrole C-N stretch (~1450 cm⁻¹) .
How does the reactivity of this compound vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Concentrated HCl (reflux, 6 hours) cleaves the ester to yield 3-(1H-pyrrol-3-yl)propanoic acid .
- Basic Conditions : NaOH/EtOH (room temperature) may hydrolyze the ester but risks pyrrole ring instability.
- Alkylation : Electrophilic substitution on the pyrrole nitrogen (e.g., methyl iodide, K₂CO₃) modifies bioactivity .
Advanced Research Questions
What mechanistic approaches are used to study this compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) to quantify affinity for enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses in pyrrole-recognizing pockets .
- Pathway Analysis : RNA-seq or proteomics to identify modulated pathways (e.g., NF-κB in inflammation) .
How can researchers resolve data discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Purity Validation : Impurities >5% (e.g., unreacted starting materials) skew bioassay results; use HPLC-MS for batch consistency .
- Assay Standardization : Control for variables like cell line passage number or serum concentration in cytotoxicity assays.
- Meta-Analysis : Compare datasets using tools like PRISMA to identify methodological outliers .
What computational strategies predict the stability and degradation products of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 models hydrolytic degradation pathways (e.g., ester cleavage energy barriers) .
- LC-MS/MS Degradation Studies : Accelerated stability testing (40°C/75% RH, 1 month) identifies major degradants (e.g., propanoic acid derivatives) .
Which strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
